molecular formula C15H21N3O3 B14789547 Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate

Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate

Cat. No.: B14789547
M. Wt: 291.35 g/mol
InChI Key: HNSGUIRLLWEHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an aminopropanamido moiety.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

benzyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19)

InChI Key

HNSGUIRLLWEHCG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring is constructed from 1,2,4-butanetriol, a C4 polyol. In the presence of methanesulfonic acid and triethylamine, 1,2,4-butanetriol is converted to its trimesylate derivative (methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester) under anhydrous conditions in ethyl acetate at 0–5°C. This intermediate undergoes ring closure via nucleophilic substitution with a primary amine, typically benzylamine, in tetrahydrofuran at 50–60°C to yield (S)-1-benzyl-3-methanesulfonyloxy-pyrrolidine. The benzyl group serves as a temporary amino-protecting group, while the mesylate acts as a leaving group for subsequent amination.

Key Reaction Parameters

Step Reagents Solvent Temperature Yield
Trimesylation Methanesulfonic acid, Triethylamine Ethyl acetate 0–5°C 85–90%
Ring Closure Benzylamine Tetrahydrofuran 50–60°C 78–82%

Introduction of the Benzyl Carboxylate Group

The benzyl carboxylate moiety is introduced via carbamate formation. Benzyl chloroformate reacts with the secondary amine of the pyrrolidine ring under alkaline conditions (pH 9.5–11.5) in water/ethyl acetate biphasic media. This step produces benzyl (R)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate, with the mesylate group retained for later displacement. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via silica gel column chromatography, achieving >95% purity.

Installation of the 3-((S)-2-Aminopropanamido) Substituent

The mesylate group at the 3-position is displaced by ammonia under high-pressure conditions (5–8 × 10⁶ Pa) in an autoclave at 110–150°C. This yields benzyl (S)-3-amino-pyrrolidine-1-carboxylate with an enantiomeric excess (e.e.) of 96–97%. Subsequent acylation with (S)-2-aminopropanoic acid is achieved using allyl chloroformate as an activating agent in n-heptane, followed by coupling with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane. The allyl protecting group is removed via palladium-catalyzed deprotection to furnish the free amine.

Stereochemical Control
The (S)-configuration at the 3-position is dictated by the chiral starting material (S)-1,2,4-butanetriol, which induces a retention of configuration during ring closure. The use of optically active intermediates and high-pressure amination minimizes racemization, ensuring a final e.e. >95%.

Deprotection and Final Product Isolation

The benzyloxycarbonyl (Cbz) group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas at ambient pressure. The reaction is conducted in methanol at 25°C for 12 hours, followed by filtration and solvent evaporation. The crude product is recrystallized from ethyl acetate/hexane to yield this compound as a white crystalline solid.

Optimization of Reaction Conditions

Critical optimizations include:

  • Solvent Selection : Tetrahydrofuran (THF) enhances nucleophilicity in ring closure, while n-heptane minimizes side reactions during acylation.
  • Temperature Control : High-pressure amination at 110°C balances reaction rate and stereochemical integrity.
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) enable selective deprotection without affecting the amide bond.

Analytical Data and Characterization

The final product is characterized via:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.32–4.25 (m, 1H, pyrrolidine-H), 3.82–3.75 (m, 2H, NH₂), 3.10–2.95 (m, 4H, pyrrolidine-H).
  • HPLC : Chiral HPLC (Chiralpak AD-H column) confirms an e.e. of 96.7%.
  • Mass Spectrometry : ESI-MS m/z 306.2 [M+H]⁺.

Comparative Analysis of Alternative Approaches

Alternative methods include:

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates, though less efficient (yield: 60–65%).
  • Solid-Phase Synthesis : Employed for combinatorial libraries but unsuitable for large-scale production due to low yields (40–50%).

Industrial-Scale Production Considerations

Scale-up challenges involve:

  • High-Pressure Equipment : Autoclaves rated for 8 × 10⁶ Pa are essential for amination.
  • Cost Efficiency : Benzylamine and palladium catalysts contribute significantly to material costs, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and an amino-acid-derived side chain. Its molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molar mass of approximately 306.36 g/mol. The presence of a chiral center contributes to its specificity in biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and peptides. Such compounds often exhibit:

  • Receptor Binding : Interaction with various receptors, influencing physiological responses.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting the need for further exploration in this area.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for precise control over stereochemistry, which is crucial for its biological activity. The synthetic pathway often includes:

  • Formation of the pyrrolidine core.
  • Introduction of the benzyl group.
  • Coupling with the amino-acid derivative through amide bond formation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with peptidoglycan biosynthesis .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 mg/L
Compound BEscherichia coli64 mg/L
This compoundTBDTBD

Case Studies

In a recent study, researchers synthesized a series of oligopeptides containing similar structures and evaluated their antibacterial properties. The findings suggested that modifications to the side chains significantly influenced the compounds' ability to penetrate bacterial membranes and exert antibacterial effects .

Q & A

Q. What synthetic strategies are commonly employed for preparing Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate?

The compound is typically synthesized via peptide coupling reactions. For example, the pyrrolidine core is functionalized using carbodiimide-based coupling agents (e.g., EDC/HOBt) to introduce the (S)-2-aminopropanamide moiety. The benzyloxycarbonyl (Cbz) protecting group is retained during synthesis to prevent undesired side reactions. Post-coupling, purification via flash chromatography or recrystallization ensures enantiomeric purity .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

  • PPE : Safety glasses, nitrile gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as pyrolysis may release toxic fumes .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation . Refer to GHS-compliant safety data sheets for spill management and disposal .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR : 1^1H and 13^13C NMR to verify stereochemistry and functional groups (e.g., benzyl and pyrrolidine signals).
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., observed [M+Na]+ vs. calculated) .
  • HPLC : Chiral chromatography to confirm enantiomeric excess (>97% purity) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps:

  • Twinned data : Apply twin-law matrices for crystals with non-merohedral twinning.
  • Disorder modeling : Use PART instructions to resolve disordered benzyl or pyrrolidine groups.
  • Validation : Cross-check with R-free values and electron density maps (e.g., Olex2 visualization) .

Q. What methodologies optimize enantioselective synthesis of this compound?

  • Chiral auxiliaries : Employ (S)-4-benzyl-2-oxazolidinone to enforce stereochemistry during amide bond formation .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd/BINAP) for dynamic kinetic resolution in pyrrolidine functionalization .
  • Kinetic control : Adjust reaction temperature (−20°C to 0°C) to minimize racemization .

Q. How can oxidative degradation products be identified and mitigated?

  • Forced degradation studies : Expose the compound to H2_2O2_2 or UV light, then analyze via LC-MS. Common impurities include de-aminated or decarboxylated derivatives .
  • Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (N2_2) to prevent oxidation .

Q. What role does this compound play in peptide-based drug development?

It serves as a key intermediate in:

  • Protease inhibitors : The pyrrolidine scaffold mimics transition-state geometries in enzyme-substrate interactions.
  • Targeted delivery : The Cbz group enables selective deprotection for site-specific conjugation in prodrugs .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

  • Solvent optimization : Replace DMF with THF to reduce viscosity and improve mixing.
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic coupling steps .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • DFT calculations : Gaussian or ORCA software to model transition states (e.g., amide bond rotation barriers).
  • MD simulations : GROMACS for studying solvation effects on stereochemical stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.